molecular formula C9H4F4N4 B10948252 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 438236-31-8

5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B10948252
CAS No.: 438236-31-8
M. Wt: 244.15 g/mol
InChI Key: UHKNBDXJDNHOEB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction is carried out in acetic acid to predominantly form 7-difluoromethyl derivatives, while trifluoroacetic acid is used to favor the formation of 5-difluoromethyl derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by different atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the

Biological Activity

5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities, particularly in medicinal chemistry. This compound's structure includes a pyrazolo[1,5-a]pyrimidine core with difluoromethyl substitutions that enhance its pharmacological properties. The following sections will explore its synthesis, biological activities, and potential therapeutic applications.

Chemical Structure and Properties

  • Chemical Formula : C₈H₅F₂N₅
  • CAS Number : 827586-41-4
  • Molecular Weight : 215.15 g/mol

The presence of difluoromethyl groups at positions 5 and 7 significantly influences the compound's lipophilicity and metabolic stability, which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions between suitable precursors. Recent methodologies have focused on optimizing reaction conditions to enhance yield and purity. For example, the reaction of aminopyrazoles with difluoromethyl-substituted carbonyl compounds under acidic conditions has been reported to yield this compound effectively.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. A study highlighted that compounds within this class can inhibit key enzymes involved in cell proliferation and survival pathways:

  • Mechanism of Action : These compounds often target protein kinases such as PI3K and CDK6, which are critical in cancer signaling pathways.
  • Case Study : In vitro studies have shown that this compound exhibits potent inhibitory effects against various cancer cell lines including MDA-MB-231 (triple-negative breast cancer) with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .

Enzymatic Inhibition

The compound has also been studied for its ability to inhibit specific enzymes:

  • Monoamine Oxidase B (MAO-B) : This enzyme is a target for neurodegenerative diseases. The difluoromethyl groups improve binding affinity and selectivity towards MAO-B inhibition.
  • Matrix Metalloproteinases (MMPs) : Inhibition of MMP-2 and MMP-9 has been noted, which are involved in tumor metastasis and angiogenesis .

Pharmacokinetics

Pharmacokinetic studies reveal favorable profiles for this compound:

ParameterValue
Oral Bioavailability31.8%
Clearance82.7 mL/h/kg
ToxicityNo acute toxicity up to 2000 mg/kg in mice

These parameters suggest that the compound is well absorbed and has a manageable safety profile.

Properties

CAS No.

438236-31-8

Molecular Formula

C9H4F4N4

Molecular Weight

244.15 g/mol

IUPAC Name

5,7-bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C9H4F4N4/c10-7(11)5-1-6(8(12)13)17-9(16-5)4(2-14)3-15-17/h1,3,7-8H

InChI Key

UHKNBDXJDNHOEB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=C(C=N2)C#N)N=C1C(F)F)C(F)F

Origin of Product

United States

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